molecular formula C10H10ClNO2 B3227135 6-Chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid CAS No. 1260644-33-4

6-Chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Cat. No. B3227135
CAS RN: 1260644-33-4
M. Wt: 211.64 g/mol
InChI Key: CRFVGSIDJSTEOE-UHFFFAOYSA-N
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Description

6-Chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a chemical compound with the molecular formula C9H10ClN . It is an important structural motif of various natural products and therapeutic lead compounds .


Synthesis Analysis

In recent years, considerable research interest has been witnessed toward the synthesis of its C(1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities . Traditional approaches to the synthesis of C(1)-substituted THIQs include the use of harsh conditions or preassembled substrates .


Molecular Structure Analysis

The molecular structure of 6-Chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is based on the tetrahydroisoquinoline (THIQ) scaffold . This scaffold is present in various natural and non-natural compounds with intriguing biological properties .


Chemical Reactions Analysis

The chemical reactions involving 6-Chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid are primarily centered around its C(1)-functionalization . These reactions involve the isomerization of iminium intermediate (exo/endo isomerization) and are highlighted for the period of 2013–2019 .

Scientific Research Applications

Enantiopure Synthesis and Modulators of Nuclear Receptors

One significant application of derivatives of 6-Chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is in the synthesis of enantiopure compounds, which are useful in modulating nuclear receptors, including liver X receptors. An efficient method was developed for synthesizing enantiomeric 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid with high enantiomeric excess (>99%), demonstrating its potential in drug synthesis and biochemical applications (Forró et al., 2016).

Synthesis of Enantiomers for Therapeutic Applications

The directed synthesis of both enantiomers of derivatives, like 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, highlights another application. These enantiomers were synthesized with high enantiopurity (92–93% ee) and good yields (85–92%), showcasing the compound's versatility in pharmaceutical synthesis and the potential for therapeutic applications (Paál et al., 2008).

Role in Adrenergic Blocking and Sympatholytic Activities

A study on the synthesis of propan-2-ol derivatives of the tetrahydroisoquinoline series, including compounds with 6-chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline, revealed moderate adrenergic blocking and sympatholytic activities. This finding suggests the potential use of these derivatives in cardiovascular and nervous system therapies (Aghekyan et al., 2017).

Innovative Synthetic Techniques

Innovative synthetic techniques involving 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid derivatives have been explored. For example, the three-component reactions involving these compounds have been used to create 2-benzyloxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamides, illustrating the compound's adaptability in complex chemical syntheses (Schuster et al., 2010).

Future Directions

The future directions in the research of 6-Chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid could involve the development of novel THIQ analogs with potent biological activity . There is also potential for further exploration of the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines .

properties

IUPAC Name

6-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2/c11-7-1-2-8-6(5-7)3-4-12-9(8)10(13)14/h1-2,5,9,12H,3-4H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRFVGSIDJSTEOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=C1C=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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